2,6-Diaminopurine

Catalog No.
S562429
CAS No.
1904-98-9
M.F
C5H6N6
M. Wt
150.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diaminopurine

CAS Number

1904-98-9

Product Name

2,6-Diaminopurine

IUPAC Name

7H-purine-2,6-diamine

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11)

InChI Key

MSSXOMSJDRHRMC-UHFFFAOYSA-N

SMILES

C1=NC2=NC(=NC(=C2N1)N)N

Synonyms

2,6-diaminopurine, 2,6-diaminopurine sulfate, 2-aminoadenine

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)N

2,6-DAP is a modified purine base found naturally in some bacteriophages []. It was once used as a treatment for leukemia, though it has since been replaced by more effective drugs []. Current research interests in 2,6-DAP focus on its potential applications in understanding the origins of life and its role in correcting genetic mutations [, ].


Molecular Structure Analysis

2,6-DAP has the chemical formula C5H6N6. Its structure is similar to adenine (a common DNA base) with additional amine groups at the second and sixth positions of the purine ring []. These amine groups contribute to its unique properties compared to adenine.

Here are some key features of its structure:

  • Hydrogen bonding: The additional amine groups allow 2,6-DAP to form three hydrogen bonds with complementary bases (like thymine) compared to adenine's two hydrogen bonds, potentially increasing stability in certain contexts [].
  • Aromatic rings: The presence of two aromatic rings contributes to its stability and hydrophobic character [].

Chemical Reactions Analysis

2,6-DAP can undergo decomposition reactions like other organic molecules. The specific products and reaction rates would depend on various factors like temperature and surrounding environment.


Physical And Chemical Properties Analysis

  • Melting Point: > 300 °C (literature value) []
  • Solubility in Water: 2.38 g/L at 20 °C []
  • Density: 1.74 g/cm³ []
In medicine

The mechanism by which 2,6-DAP acted against leukemia is not fully understood. Research suggests it might have arrested the cell cycle in cancer cells [].

In genetic correction

Recent studies suggest that 2,6-DAP, in its free form, can suppress a protein (FTSJ1) involved in stopping translation at certain codons (triplets of nucleotides). This allows for "readthrough" of nonsense mutations (codons that normally stop protein synthesis) potentially leading to functional protein production [].

Prebiotic relevance

The ability of 2,6-DAP to form under prebiotic conditions and its role in promoting DNA repair suggest it might have played a role in the emergence of early life forms [].

XLogP3

-0.9

Melting Point

302.0 °C

UNII

49P95BAU4Z

Related CAS

7280-83-3 (sulfate)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (87.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (87.76%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (87.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (87.76%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (89.8%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

2,6-Diaminopurine is one of a number of organic compounds that share a similar purine structure and possess antiviral and antitumor properties. 2,6-Diaminopurine nucleosides are versatile synthetic precursors for specific N-6 modifications of antiviral and antitumor agents. (NCI04)

MeSH Pharmacological Classification

Nucleic Acid Synthesis Inhibitors

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

133762-79-5
1904-98-9

Wikipedia

2,6-diaminopurine

General Manufacturing Information

9H-Purine-2,6-diamine: ACTIVE

Dates

Modify: 2023-08-15

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